molecular formula C15H16N6O B5621787 4-(1H-pyrazol-3-yl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]benzamide

4-(1H-pyrazol-3-yl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]benzamide

Cat. No. B5621787
M. Wt: 296.33 g/mol
InChI Key: BNLGUGVRMRCWBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves reactions between substituted phenyl acrylamides and hydrazine hydrates, resulting in cyclization to form the pyrazole ring. For example, the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amines involves acrylamide intermediates reacting with hydrazine hydrate in ethanol (Panchal & Patel, 2011). Similar pathways could be adapted for synthesizing 4-(1H-pyrazol-3-yl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]benzamide, adjusting reactants and conditions to incorporate the specific triazole and benzamide functionalities.

Molecular Structure Analysis

Pyrazole derivatives, such as the one under discussion, often exhibit unique conformational and crystallographic characteristics. For example, the molecular structure of certain pyrazole derivatives has been elucidated through X-ray diffraction studies, revealing specific dihedral angles and conformations that influence their chemical reactivity and interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole and triazole rings are known for their participation in various chemical reactions, including cycloadditions, substitutions, and more, enabling the introduction of diverse functional groups. For instance, the reactivity of pyrazole derivatives with diazonium salts or active methylene compounds can lead to the formation of novel heterocyclic compounds, expanding the chemical versatility of the core structure (Abdelhamid et al., 2012).

Mechanism of Action

Pyrazole and triazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial effects . The mechanism of action often involves interaction with biological targets, but the specific mechanism for “4-(1H-pyrazol-3-yl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]benzamide” is not known.

Future Directions

The study of pyrazole and triazole derivatives is a vibrant field due to their diverse biological activities . Future research could involve the synthesis and study of new derivatives, including “4-(1H-pyrazol-3-yl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]benzamide”, to discover new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

4-(1H-pyrazol-5-yl)-N-[3-(triazol-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c22-15(16-7-1-10-21-11-9-18-20-21)13-4-2-12(3-5-13)14-6-8-17-19-14/h2-6,8-9,11H,1,7,10H2,(H,16,22)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLGUGVRMRCWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)C(=O)NCCCN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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